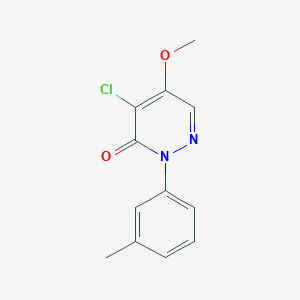![molecular formula C17H11Cl2N3O B5863107 5-[(4-chlorobenzyl)amino]-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5863107.png)
5-[(4-chlorobenzyl)amino]-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-chlorobenzyl)amino]-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential for use in various research fields. In
作用機序
The mechanism of action of 5-[(4-chlorobenzyl)amino]-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and inflammation. This inhibition leads to a decrease in cell proliferation and inflammation, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are currently being studied. Preliminary research has shown that this compound has potential as an antitumor and anti-inflammatory agent. Additionally, this compound has been shown to have potential as an inhibitor of certain enzymes involved in cell growth and inflammation.
実験室実験の利点と制限
One of the main advantages of using 5-[(4-chlorobenzyl)amino]-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile in lab experiments is its unique chemical structure. This compound has potential applications in various scientific research fields, including drug development and cancer research. Additionally, this compound has been shown to have potential as an anti-inflammatory agent. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Further research is needed to fully understand the toxicity profile of this compound and its potential impact on laboratory experiments.
将来の方向性
There are several future directions for research on 5-[(4-chlorobenzyl)amino]-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile. One area of interest is in the development of new drugs for the treatment of various diseases, including cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential impact on cell growth and inflammation. Finally, research is needed to fully understand the toxicity profile of this compound and its potential impact on laboratory experiments.
合成法
The synthesis of 5-[(4-chlorobenzyl)amino]-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile involves the reaction of 2-chlorobenzaldehyde and 4-chlorobenzylamine with ethyl cyanoacetate in the presence of a base. The resulting product is then treated with acetic acid to yield the final compound. This synthesis method has been optimized for maximum yield and purity and has been used in various research studies.
科学的研究の応用
5-[(4-chlorobenzyl)amino]-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile has potential applications in various scientific research fields. One of the main areas of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential as an antitumor agent, and research is ongoing to explore its potential in this area. Additionally, this compound has been shown to have potential as an anti-inflammatory agent, and research is ongoing to explore its potential in this area as well.
特性
IUPAC Name |
2-(2-chlorophenyl)-5-[(4-chlorophenyl)methylamino]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O/c18-12-7-5-11(6-8-12)10-21-17-15(9-20)22-16(23-17)13-3-1-2-4-14(13)19/h1-8,21H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYAWRKZEIZFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C(O2)NCC3=CC=C(C=C3)Cl)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-3-(2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-1-propanamine](/img/structure/B5863034.png)

![1-(2-methyl-2-propen-1-yl)-2-[(1-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B5863051.png)
![2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione](/img/structure/B5863063.png)



![11H-pyrimido[5',4':5,6]pyrido[4,3-b]indol-1-amine](/img/structure/B5863093.png)


![N'-[(3,4-diethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5863115.png)
![2-[(4-chlorobenzyl)(propyl)amino]ethanol](/img/structure/B5863118.png)

![3-(4-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-5(4H)-isoxazolone](/img/structure/B5863131.png)